4-bromo-N,N-dimethyl-2-nitrobenzamide molecular weight and formula
4-bromo-N,N-dimethyl-2-nitrobenzamide molecular weight and formula
An In-Depth Technical Guide to the Synthesis and Characterization of 4-bromo-N,N-dimethyl-2-nitrobenzamide
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
Substituted benzamides are a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for developing novel therapeutic agents and functional materials. The strategic placement of functional groups on the benzamide core allows for the fine-tuning of electronic properties, steric hindrance, and biological activity. This technical guide focuses on 4-bromo-N,N-dimethyl-2-nitrobenzamide, a compound with significant potential in drug discovery due to the presence of three key functional moieties: a bromine atom, a nitro group, and a dimethylamide.
The bromine atom at the 4-position serves as a crucial handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of more complex molecular architectures. The nitro group at the 2-position is a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring and participate in hydrogen bonding. The N,N-dimethylamide group can impact solubility and metabolic stability. While direct experimental data for 4-bromo-N,N-dimethyl-2-nitrobenzamide is not extensively available in the public domain, this guide provides a comprehensive, predictive overview of its properties and a robust, scientifically grounded protocol for its synthesis, based on established chemical principles and data from closely related analogues.
Predicted Physicochemical Properties
The molecular formula and predicted molecular weight of 4-bromo-N,N-dimethyl-2-nitrobenzamide have been calculated based on its chemical structure. These, along with other predicted properties, are summarized in the table below.
| Property | Predicted Value |
| Chemical Formula | C₉H₉BrN₂O₃ |
| Molecular Weight | 273.09 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 4-bromo-N,N-dimethyl-2-nitrobenzamide can be logically approached from a commercially available starting material, 4-bromo-2-nitrobenzoic acid. The proposed two-step synthesis involves the activation of the carboxylic acid to an acyl chloride, followed by amidation with dimethylamine.
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of 4-bromo-N,N-dimethyl-2-nitrobenzamide.
Step-by-Step Protocol
Step 1: Synthesis of 4-bromo-2-nitrobenzoyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-nitrobenzoic acid (1.0 eq).
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Add thionyl chloride (SOCl₂, 5.0 eq) to the flask.
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Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-2-nitrobenzoyl chloride, a yellow solid or oil, can be used in the next step without further purification.
Step 2: Synthesis of 4-bromo-N,N-dimethyl-2-nitrobenzamide
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Dissolve the crude 4-bromo-2-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the mixture to 0 °C in an ice bath.
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In a separate flask, dissolve dimethylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in DCM. Alternatively, a solution of dimethylamine in THF can be used.
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Slowly add the dimethylamine solution dropwise to the stirred solution of 4-bromo-2-nitrobenzoyl chloride.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract with DCM (3x).
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Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-bromo-N,N-dimethyl-2-nitrobenzamide.
Potential Applications in Drug Development
While this specific molecule is not extensively documented, its structural motifs are present in compounds with known biological activities. The benzamide core is a common feature in many pharmaceuticals. The bromo and nitro substituents offer opportunities for further chemical modification, making 4-bromo-N,N-dimethyl-2-nitrobenzamide a potentially valuable intermediate in the synthesis of compound libraries for high-throughput screening.
For instance, related nitrobenzamide derivatives have been investigated for their antimicrobial activities. The synthesis of new Schiff base derivatives from 4-nitrobenzamide has shown promising results against various microbes.[1] Furthermore, the bromo-benzamide scaffold is utilized in the development of kinase inhibitors.[2] Therefore, it is plausible that 4-bromo-N,N-dimethyl-2-nitrobenzamide could serve as a precursor for novel kinase inhibitors or antimicrobial agents.
Safety and Handling
Based on related compounds like 4-bromo-N,N-dimethylbenzamide, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a predictive yet scientifically rigorous overview of 4-bromo-N,N-dimethyl-2-nitrobenzamide, a compound with considerable potential as a building block in medicinal chemistry and materials science. The proposed synthetic route is based on well-established and reliable chemical transformations, offering a clear path for researchers to synthesize and explore the properties and applications of this molecule. Further experimental investigation is warranted to fully characterize its physicochemical properties and biological activities.
References
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4-bromo-N,N-dimethylbenzamide | C9H10BrNO. PubChem. [Link]
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4-Bromo-N-methyl-3-nitrobenzamide | C8H7BrN2O3. PubChem. [Link]
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4-bromo-N-(furan-2-ylmethyl)-3-nitrobenzamide. PubChem. [Link]
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4-Bromo-N-methylbenzamide | C8H8BrNO. PubChem. [Link]
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Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 3), o344. [Link]
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Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
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Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com. [Link]
